7-Oxo-7H-furo[3,2-g][1]benzopyran-9-yl 3-methylbutanoate
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Overview
Description
7-OXO-7H-FURO[3,2-G]CHROMEN-9-YL 3-METHYLBUTANOATE is a complex organic compound belonging to the class of furochromenes. This compound is characterized by its unique structure, which includes a furo[3,2-g]chromene core and a 3-methylbutanoate ester group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-OXO-7H-FURO[3,2-G]CHROMEN-9-YL 3-METHYLBUTANOATE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the furochromene core. The esterification of the resulting compound with 3-methylbutanoic acid or its derivatives is then carried out to obtain the final product. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to achieve high-purity products suitable for research and application.
Chemical Reactions Analysis
Types of Reactions
7-OXO-7H-FURO[3,2-G]CHROMEN-9-YL 3-METHYLBUTANOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or alkanes. Substitution reactions can result in a wide range of functionalized compounds.
Scientific Research Applications
7-OXO-7H-FURO[3,2-G]CHROMEN-9-YL 3-METHYLBUTANOATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-OXO-7H-FURO[3,2-G]CHROMEN-9-YL 3-METHYLBUTANOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 9-Hydroxy-7-oxo-7H-furo[3,2-g]chromen-4-yl β-D-glucopyranoside
- 3,4,5-trihydroxy-6-({7-oxo-7H-furo[3,2-g]chromen-4-yl}oxy)oxane-2-carboxylic acid
- 3-(5,9-Dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-propionic acid
Uniqueness
7-OXO-7H-FURO[3,2-G]CHROMEN-9-YL 3-METHYLBUTANOATE is unique due to its specific structural features, such as the combination of the furochromene core and the 3-methylbutanoate ester group. This unique structure may confer distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
922165-63-7 |
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Molecular Formula |
C16H14O5 |
Molecular Weight |
286.28 g/mol |
IUPAC Name |
(7-oxofuro[3,2-g]chromen-9-yl) 3-methylbutanoate |
InChI |
InChI=1S/C16H14O5/c1-9(2)7-13(18)21-16-14-11(5-6-19-14)8-10-3-4-12(17)20-15(10)16/h3-6,8-9H,7H2,1-2H3 |
InChI Key |
QRJHBESWVKYHHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)OC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2 |
Origin of Product |
United States |
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